molecular formula C17H22N2O3S B2940610 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide CAS No. 1421456-55-4

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide

Cat. No. B2940610
CAS RN: 1421456-55-4
M. Wt: 334.43
InChI Key: SUVSWOSJGNRWQE-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide, commonly known as Sunitinib, is a small-molecule multi-targeted receptor tyrosine kinase inhibitor used in cancer chemotherapy. Sunitinib has been approved by the US FDA for the treatment of renal cell carcinoma (RCC), gastrointestinal stromal tumor (GIST), and pancreatic neuroendocrine tumor (PNET).

Scientific Research Applications

Synthesis and Characterization

Researchers have developed new compounds through the synthesis and characterization of sulfonamide molecules. For instance, a compound was derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride. Its structure was characterized using Single Crystal X-ray Diffraction (SCXRD) studies and spectroscopic tools, revealing its stabilization by several interactions within its crystal state (Murthy et al., 2018). Additionally, other derivatives like 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole have been synthesized, showcasing the versatility of sulfonamide compounds in organic synthesis (Nikonov et al., 2021).

Computational Studies

Computational studies play a critical role in understanding the structural and electronic properties of sulfonamide derivatives. For example, the newly synthesized sulfonamide molecule's structural and electronic properties were calculated using Density Functional Theory (DFT), aiding in the assignment of vibrational wave numbers and investigating local reactivity descriptors. These computational insights are crucial for guiding further chemical modifications and understanding interaction mechanisms (Murthy et al., 2018).

Potential Biomedical Applications

The exploration of sulfonamide derivatives for biomedical applications is a significant area of research. Some compounds have been investigated for their potential as anticancer agents. For instance, derivatives showing promise in antagonizing tumor growth in animal models of cancer have been studied for their water solubility and potential chemical modifications to improve pharmacological properties (Mun et al., 2012). Moreover, the synthesis and bioassay studies of certain sulfonamide derivatives as cyclooxygenase-2 inhibitors highlight the potential therapeutic applications of these compounds (Al-Hourani et al., 2016).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-13-4-10-16(11-5-13)23(21,22)18-12-17(20)14-6-8-15(9-7-14)19(2)3/h4-11,17-18,20H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVSWOSJGNRWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide

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